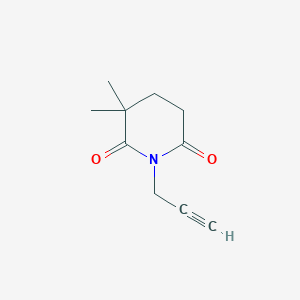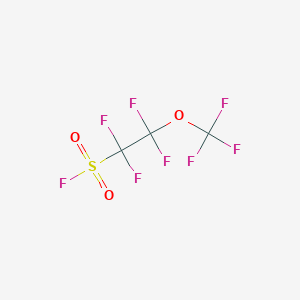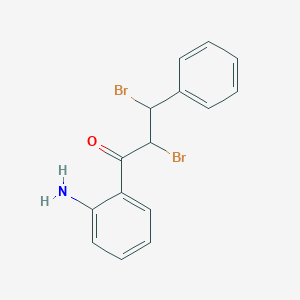
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of 1-phenylpropan-1-one followed by the introduction of the aminophenyl group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as brominating agents, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for scale, often using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions to form more complex structures, often using palladium or copper catalysts.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions but can include various substituted aromatic compounds .
Scientific Research Applications
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the presence of functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular pathways involved .
Comparison with Similar Compounds
1-(2-Aminophenyl)-2,3-dibromo-3-phenylpropan-1-one can be compared with other similar compounds such as:
1-Acyl-3-(2’-aminophenyl) thioureas: These compounds also contain an aminophenyl group and are studied for their biological activities.
Quinoxaline Derivatives: These compounds share a similar aromatic structure and are known for their diverse pharmacological properties.
Imidazoquinoxalines: These compounds are structurally related and have applications in medicinal chemistry .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and aminophenyl groups, which confer distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
124856-94-6 |
|---|---|
Molecular Formula |
C15H13Br2NO |
Molecular Weight |
383.08 g/mol |
IUPAC Name |
1-(2-aminophenyl)-2,3-dibromo-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H13Br2NO/c16-13(10-6-2-1-3-7-10)14(17)15(19)11-8-4-5-9-12(11)18/h1-9,13-14H,18H2 |
InChI Key |
UQEAJIPHVRFJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Acetamido-N-[2-(hydroxymethyl)-6-methylphenyl]benzamide](/img/structure/B14283862.png)

![N-Hydroxy-4-[3-(hydroxyamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B14283874.png)
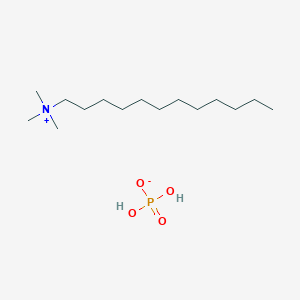
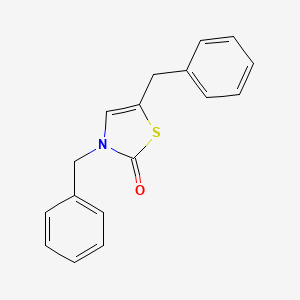
![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)
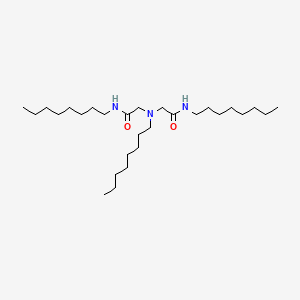
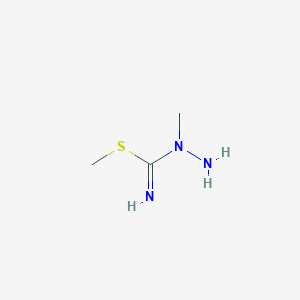

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)
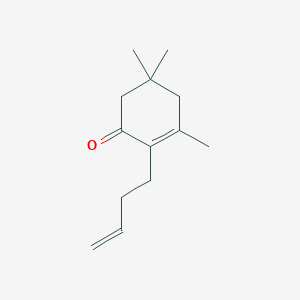
![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
